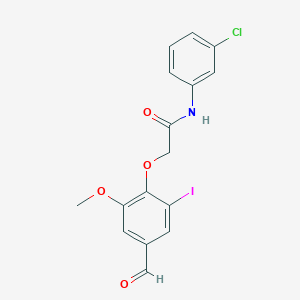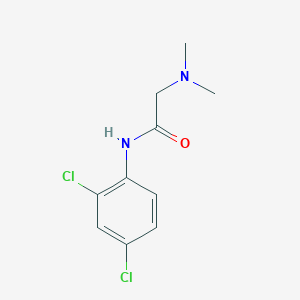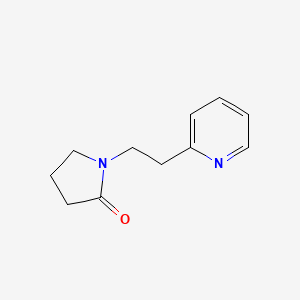
N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide
Descripción general
Descripción
N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide, also known as CFIMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. CFIMPA belongs to the class of arylamide compounds and has been shown to possess a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide is not fully understood, but it is believed to act through multiple pathways. N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide has also been shown to activate the adenosine A3 receptor, which plays a role in neuroprotection and anti-inflammatory responses.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide induces apoptosis and inhibits cell proliferation by regulating the expression of various genes involved in cell cycle progression and cell death. N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide also inhibits the production of pro-inflammatory cytokines and reduces oxidative stress in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide is its ability to selectively target cancer cells and induce apoptosis, while sparing normal cells. This makes N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide a promising candidate for cancer therapy. However, N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide has also been shown to have limitations, such as poor solubility and bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide. One area of interest is the development of more effective formulations of N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide that improve its solubility and bioavailability. Another area of interest is the study of N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide in combination with other drugs to enhance its therapeutic efficacy. Further research is also needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide and its potential as a therapeutic agent in the treatment of cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide has been studied for its potential as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClINO4/c1-22-14-6-10(8-20)5-13(18)16(14)23-9-15(21)19-12-4-2-3-11(17)7-12/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSBCKAKVVRXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClINO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N,N-dimethyl-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3508902.png)

![5-(3-nitrophenyl)-N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B3508916.png)
![4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B3508935.png)
![methyl 4-[(4-cyanophenoxy)methyl]benzoate](/img/structure/B3508938.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3508942.png)
![N-(2,4-dimethoxyphenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B3508944.png)
![methyl 4-({[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)benzoate](/img/structure/B3508949.png)
![N-{4-[1-(pyridin-2-ylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B3508955.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B3508960.png)

![1-ethyl-6-fluoro-7-{4-[(methylamino)carbonothioyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B3508969.png)

![9-bromo-2-methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B3508983.png)